molecular formula C8H11NO3S B1366234 2-Methoxy-4-methylbenzenesulfonamide CAS No. 59554-39-1

2-Methoxy-4-methylbenzenesulfonamide

Cat. No.: B1366234
CAS No.: 59554-39-1
M. Wt: 201.25 g/mol
InChI Key: GQUFSEOISDLWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-methylbenzenesulfonamide is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . It is a sulfonamide derivative, characterized by the presence of a methoxy group and a methyl group attached to a benzene ring, along with a sulfonamide functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Methoxy-4-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Methoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-4-methylbenzenesulfonamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is used in studies involving enzyme inhibition and protein interactions due to its sulfonamide group, which can mimic biological substrates.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the design of antibacterial and antifungal agents.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylbenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate of the enzyme, thereby blocking the active site. This inhibition can affect various biochemical pathways, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

2-Methoxy-4-methylbenzenesulfonamide can be compared with other sulfonamide derivatives such as:

These comparisons highlight the unique structural features of this compound and their impact on its chemical behavior and applications.

Properties

IUPAC Name

2-methoxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6-3-4-8(13(9,10)11)7(5-6)12-2/h3-5H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUFSEOISDLWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408240
Record name 2-methoxy-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59554-39-1
Record name 2-methoxy-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Methoxy-4-methylbenzenesulfonamide
Reactant of Route 4
2-Methoxy-4-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2-Methoxy-4-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Methoxy-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.